molecular formula C14H12F3NO2 B1318820 4-(2-Methoxyphenoxy)-3-(trifluoromethyl)aniline CAS No. 946775-72-0

4-(2-Methoxyphenoxy)-3-(trifluoromethyl)aniline

Cat. No.: B1318820
CAS No.: 946775-72-0
M. Wt: 283.24 g/mol
InChI Key: SNJFYBKGFRPAIA-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenoxy)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a methoxyphenoxy group and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenoxy)-3-(trifluoromethyl)aniline typically involves the reaction of 2-methoxyphenol with 3-(trifluoromethyl)aniline under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with the aniline derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form corresponding quinones under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

4-(2-Methoxyphenoxy)-3-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenoxy)-3-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline
  • 2-Methoxy-4-(trifluoromethyl)aniline
  • 4-(2-Methoxyphenoxy)-3-(difluoromethyl)aniline

Comparison: 4-(2-Methoxyphenoxy)-3-(trifluoromethyl)aniline is unique due to the specific positioning of the methoxyphenoxy and trifluoromethyl groups, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as solubility, stability, and biological activity, making it a valuable compound for targeted applications.

Properties

IUPAC Name

4-(2-methoxyphenoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2/c1-19-12-4-2-3-5-13(12)20-11-7-6-9(18)8-10(11)14(15,16)17/h2-8H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJFYBKGFRPAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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